
(2S)-3,3-Difluorooxolane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3,3-Difluorooxolane-2-carboxylic acid is a fluorinated carboxylic acid derivative. The presence of fluorine atoms in its structure imparts unique chemical properties, making it an interesting compound for various scientific and industrial applications. The compound’s structure consists of a five-membered oxolane ring with two fluorine atoms attached to the third carbon and a carboxylic acid group attached to the second carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3,3-Difluorooxolane-2-carboxylic acid typically involves the fluorination of oxolane derivatives. One common method is the direct fluorination of oxolane-2-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3,3-Difluorooxolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-3,3-Difluorooxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (2S)-3,3-Difluorooxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. Fluorine’s high electronegativity can enhance the compound’s ability to form hydrogen bonds and other interactions, leading to increased potency and selectivity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluorooxolane-2-carboxylic acid: Similar structure but without the stereochemistry.
2-Fluorooxolane-2-carboxylic acid: Contains only one fluorine atom.
3-Fluorooxolane-2-carboxylic acid: Fluorine atom at a different position.
Uniqueness
(2S)-3,3-Difluorooxolane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of two fluorine atoms, which impart distinct chemical and biological properties. The stereochemistry can influence the compound’s interaction with chiral environments, such as enzymes and receptors, leading to different biological activities compared to its non-stereoisomeric counterparts.
Propriétés
Formule moléculaire |
C5H6F2O3 |
|---|---|
Poids moléculaire |
152.10 g/mol |
Nom IUPAC |
(2S)-3,3-difluorooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m0/s1 |
Clé InChI |
PLILKVHHFMIWOP-VKHMYHEASA-N |
SMILES isomérique |
C1CO[C@H](C1(F)F)C(=O)O |
SMILES canonique |
C1COC(C1(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


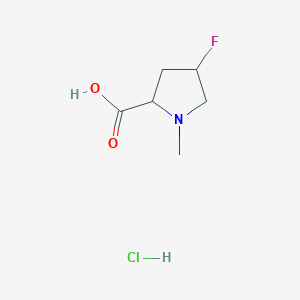
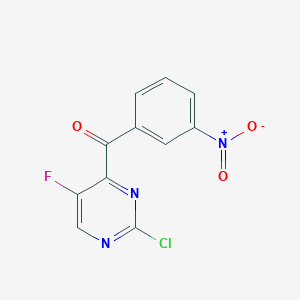
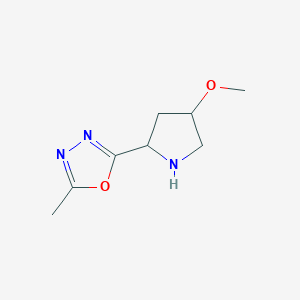
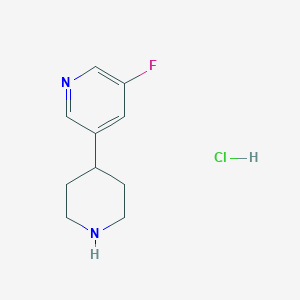
![3-Nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11716675.png)
![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)
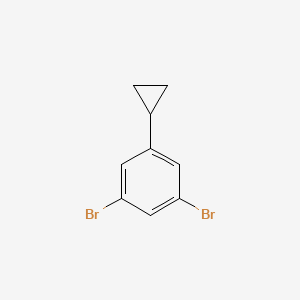

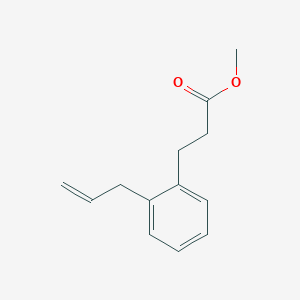
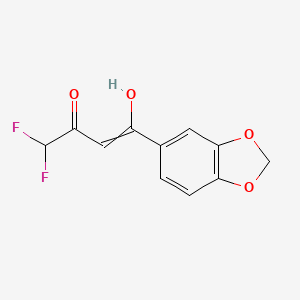

![[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11716712.png)

